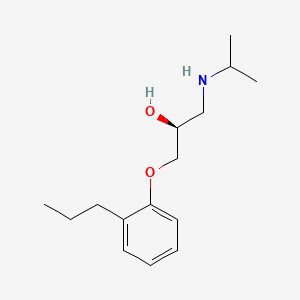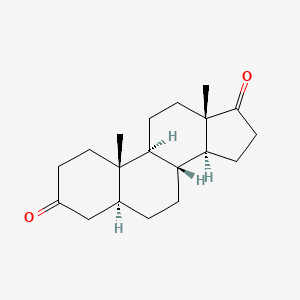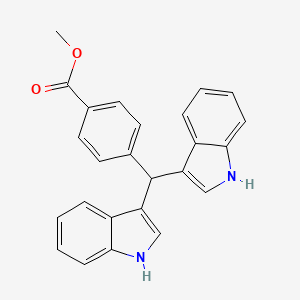
DIM-C-pPhCO2Me
Vue d'ensemble
Description
DIM-C-pPhCO2Me is a nuclear receptor 4A1 (NR4A1) antagonist . It displays antineoplastic activity and is known to exhibit potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It is also known as 1,1-bis (3′-indolyl)-1- (p -carboxymethylphenyl)methane .
Molecular Structure Analysis
The chemical formula of this compound is C25H20N2O2 . Its exact mass is 380.15 and its molecular weight is 380.447 . The elemental composition is C, 78.93; H, 5.30; N, 7.36; O, 8.41 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 380.44 . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Activité anticancéreuse
DIM-C-pPhCO2Me est connu pour présenter une activité anticancéreuse puissante. Il a été constaté qu'il était efficace contre divers types de cellules cancéreuses, notamment les cellules pancréatiques, coliques, mammaires, rénales et de rhabdomyosarcome .
Antagoniste de NR4A1 (Nur77)
This compound agit comme un antagoniste du récepteur nucléaire 4A1 (NR4A1), également connu sous le nom de Nur77 . NR4A1 est un facteur de transcription impliqué dans la régulation de plusieurs processus physiologiques, notamment l'inflammation, le métabolisme et l'apoptose.
Diminue l'expression des protéines PAX3-FOXO1A et β1-intégrine
Dans les cellules de rhabdomyosarcome Rh30 et de cancer du sein MDA-MB-231, this compound a été observé pour diminuer l'expression des protéines PAX3-FOXO1A et β1-intégrine . Ces protéines jouent un rôle crucial dans la prolifération et la migration cellulaires, ce qui suggère que this compound pourrait potentiellement inhiber ces processus dans les cellules cancéreuses.
Inhibition de la migration cellulaire
This compound a été trouvé pour inhiber la migration des cellules cancéreuses Rh30 et MDA-MB-231 . Cela suggère qu'il pourrait potentiellement être utilisé pour prévenir la propagation de ces types de cancer.
Inhibition de l'action de mTOR
This compound a été trouvé pour prévenir l'action de la cible mécanistique de la rapamycine (mTOR), un régulateur clé de la croissance, de la prolifération et de la survie cellulaires . Cela suggère qu'il pourrait potentiellement être utilisé pour inhiber la croissance et la survie des cellules cancéreuses.
Stimulation des espèces réactives de l'oxygène (ROS)
This compound a été trouvé pour stimuler la production d'espèces réactives de l'oxygène (ROS) dans diverses lignées de cellules cancéreuses . Les ROS sont des molécules chimiquement réactives qui peuvent induire la mort cellulaire, ce qui suggère que this compound pourrait potentiellement être utilisé pour tuer les cellules cancéreuses.
Mécanisme D'action
Target of Action
DIM-C-pPhCO2Me primarily targets the Nuclear Receptor 4A1 (NR4A1) . NR4A1, also known as Nur77, is a transcription factor involved in various cellular processes, including inflammation, apoptosis, and carcinogenesis . This compound acts as an antagonist to NR4A1 .
Mode of Action
The compound interacts with NR4A1 and inhibits its function . This interaction leads to changes in the transcriptional activity of NR4A1, thereby affecting the expression of genes regulated by this transcription factor .
Biochemical Pathways
It is known that nr4a1 regulates several important cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation . By antagonizing NR4A1, this compound likely affects these pathways and their downstream effects .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
This compound exhibits potent anticancer activity in various cancer cell types, including pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It has been shown to decrease the expression of PAX3-FOXO1A and β1-integrin proteins in Rh30 rhabdomyosarcoma and MDA-MB-231 breast cancer cells . Additionally, it inhibits cell migration and reduces the multiplication and survival of cancer cells .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOKSZCULLDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271204 | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151358-48-4 | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151358-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of DIM-C-pPhCO2Me?
A: this compound acts as an antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] It binds to NR4A1 and inhibits its transcriptional activity, thereby downregulating NR4A1-dependent gene expression. This leads to a cascade of downstream effects, including decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines. [, , , ]
Q2: How does this compound impact cancer cell migration and invasion?
A: Studies have shown that this compound can inhibit β1-integrin expression, a protein crucial for cell migration and invasion, in pancreatic and colon cancer cells. [] This inhibition mimics the effects of genetically silencing NR4A1, suggesting that NR4A1 plays a crucial role in regulating β1-integrin levels. Furthermore, this compound reduces β1-integrin-dependent responses such as cell migration and adhesion to fibronectin. []
Q3: Are there any in vivo studies demonstrating the efficacy of this compound?
A: While the provided abstracts don't delve into specific in vivo data, they mention the use of xenograft models to study the compound's effects on tumor growth. [] Additionally, this compound has shown promising results in improving survival rates in a mouse model of Escherichia coli pneumonia, linked to enhanced bacterial clearance and reduced lung injury. [] These findings highlight the therapeutic potential of this compound.
Q4: What are the structural features of this compound that contribute to its activity?
A: While specific structure-activity relationship (SAR) studies aren't detailed in the abstracts, the "C-DIM" scaffold, characterized by the 1,1-bis(3'-indolyl)-1-(phenyl)methane core structure, appears essential for NR4A1 antagonism. [, , ] The p-carboxymethyl substituent on the phenyl ring seems to be a key feature for this compound's activity. Comparing its effects with the p-hydroxyphenyl analog (DIM-C-pPhOH) in future studies could provide valuable insights into the SAR and guide further optimization of NR4A1 antagonists. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



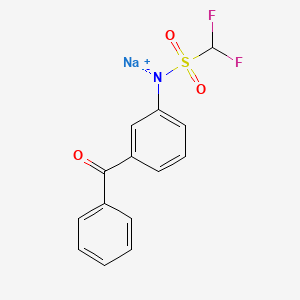
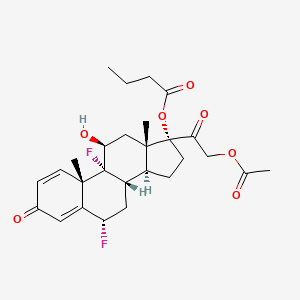
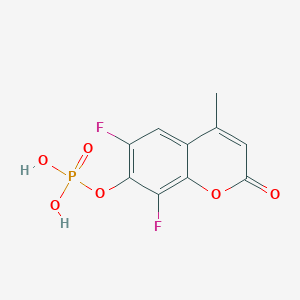
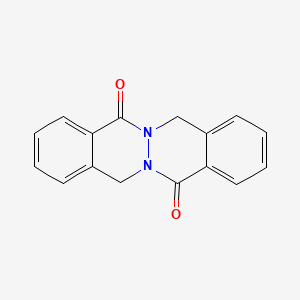
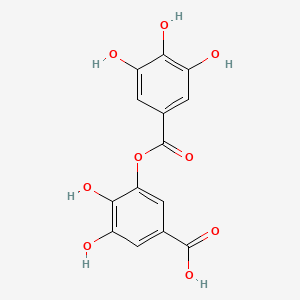

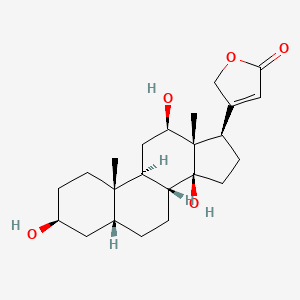

![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)
![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)


